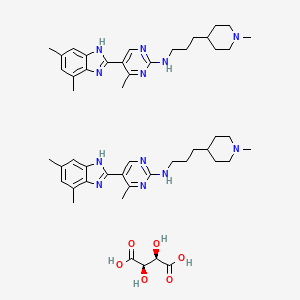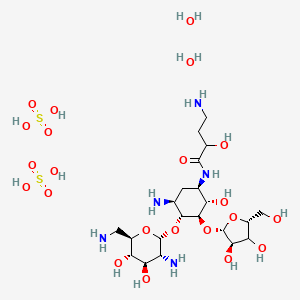
Butirosin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butirosin sulfate is an aminoglycoside antibiotic complex that is effective against both Gram-positive and Gram-negative bacteria . It is primarily composed of butirosin A and butirosin B, with butirosin A being the major component . This compound is known for its broad-spectrum antibacterial activity and is particularly interesting due to its efficacy against Pseudomonas aeruginosa, including strains resistant to gentamicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butirosin sulfate is produced by the bacterium Bacillus circulans . The biosynthesis involves the transfer and deprotection of a unique amino acid side chain, specifically (S)-4-amino-2-hydroxybutyrate, which is transferred from an acyl carrier protein to the parent aminoglycoside ribostamycin . The protective γ-glutamyl group is then cleaved by a γ-glutamyl cyclotransferase mechanism .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans. The fermentation broth is then subjected to various purification steps to isolate the antibiotic complex .
Chemical Reactions Analysis
Types of Reactions: Butirosin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of butirosin that retain or enhance its antibacterial properties .
Scientific Research Applications
Butirosin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside biosynthesis and enzymatic mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the production of semi-synthetic antibiotics like amikacin and arbekacin.
Mechanism of Action
Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis . This binding disrupts the translation process, leading to the death of the bacterial cell . The unique (S)-4-amino-2-hydroxybutyrate side chain protects the antibiotic from several common resistance mechanisms, making it effective against resistant strains .
Comparison with Similar Compounds
- Neomycin
- Kanamycin
- Gentamicin
- Streptomycin
Comparison: Butirosin sulfate is unique due to its broad-spectrum activity and its efficacy against gentamicin-resistant Pseudomonas aeruginosa . Unlike other aminoglycosides, it has a unique side chain that provides resistance to enzymatic degradation, enhancing its antibacterial potency .
Properties
CAS No. |
37330-37-3 |
|---|---|
Molecular Formula |
C21H49N5O22S2 |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |
InChI Key |
IUQWHBUMCWSQIM-OXNIXSIASA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
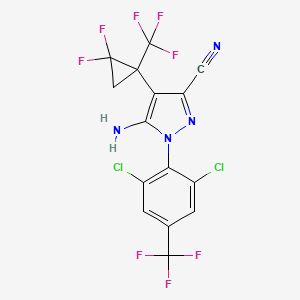

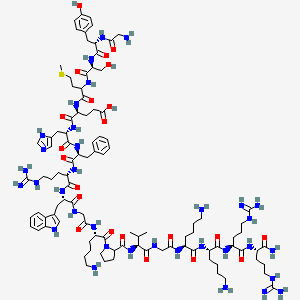
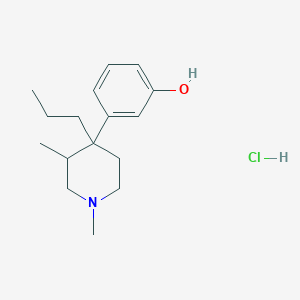
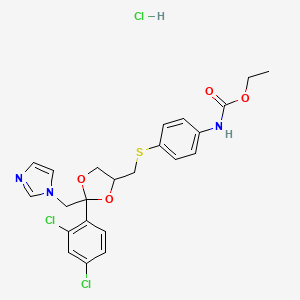
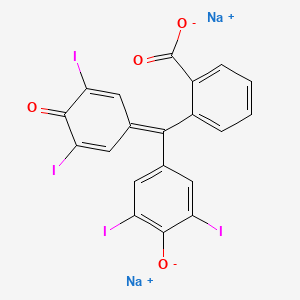
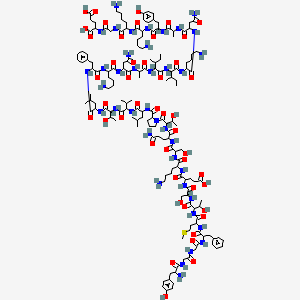
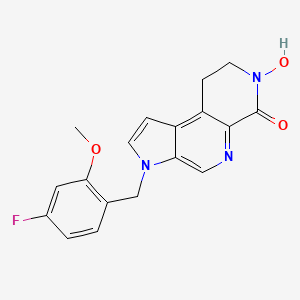
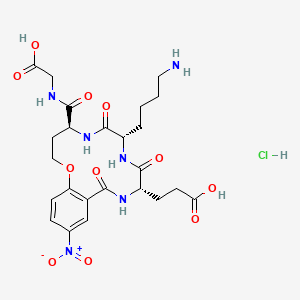
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
